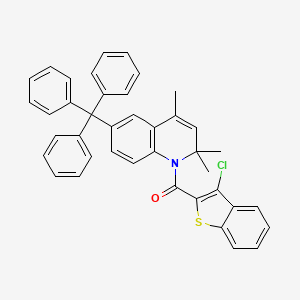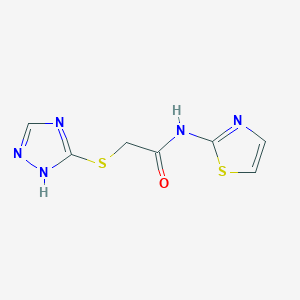![molecular formula C21H29N3O3S B11039167 4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11039167.png)
4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepine derivatives
Preparation Methods
The synthesis of 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction catalyzed by l-proline . This method involves the reaction of appropriate starting materials under mild conditions to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like l-proline to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its cytotoxic activity against various cancer cell lines . Additionally, it has potential applications in the development of new drugs with fewer side effects. In biology, it can be used as a tool to study cellular processes and molecular interactions. In industry, it may find applications in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-e][1,4]thiazepine derivatives, 4-(4-BUTOXYPHENYL)-3-HYDROXY-1-(PENTAN-3-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique structural features and biological activities Similar compounds include other pyrazolo[3,4-e][1,4]thiazepine derivatives with different substituents on the phenyl ring or variations in the alkyl chain
Properties
Molecular Formula |
C21H29N3O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-1-pentan-3-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C21H29N3O3S/c1-4-7-12-27-16-10-8-14(9-11-16)19-18-20(22-17(25)13-28-19)24(23-21(18)26)15(5-2)6-3/h8-11,15,19H,4-7,12-13H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
HLZIIJNVFRWBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid](/img/structure/B11039097.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{2-[(2-methoxyethyl)sulfanyl]phenyl}methanone](/img/structure/B11039116.png)
![5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11039123.png)
![4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11039127.png)


![4,6,7-trimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11039139.png)

![1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11039145.png)

![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11039150.png)
![Tert-butyl 4-[(8-methoxy-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL)methyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11039151.png)

